3-Thiatetradecanoic Acid

Lipid Metabolism Fatty Acid Oxidation PPAR Biology

Researchers studying PPAR signaling face rapid mitochondrial β-oxidation of natural fatty acids, confounding metabolic readouts. 3-Thiatetradecanoic acid (3-thia TDA) solves this with a C-3 sulfur substitution that blocks β-oxidation, redirecting metabolism toward peroxisomal pathways for sustained PPAR activation. • Pan-PPAR activator: dose-dependently activates all PPAR subtypes; growth inhibition in BT4Cn glioma cells persists despite PPARγ antagonism, enabling PPAR-independent pathway dissection • Non-β-oxidizable: induces peroxisomal proliferation & mitochondrial biogenesis in rodent models; upregulates Δ9-desaturase for controlled monounsaturated fatty acid studies • ≥98% purity, crystalline solid; available in mg quantities with global expedited shipping

Molecular Formula C13H26O2S
Molecular Weight 246.41 g/mol
CAS No. 116296-31-2
Cat. No. B058585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Thiatetradecanoic Acid
CAS116296-31-2
Synonyms(undecylthio)-acetic acid
Molecular FormulaC13H26O2S
Molecular Weight246.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCSCC(=O)O
InChIInChI=1S/C13H26O2S/c1-2-3-4-5-6-7-8-9-10-11-16-12-13(14)15/h2-12H2,1H3,(H,14,15)
InChIKeyCZSSKBQAJULWPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Thiatetradecanoic Acid: Structural and Metabolic Overview


3-Thiatetradecanoic acid (3-thia TDA) is a synthetic analog of the 14-carbon saturated fatty acid myristic acid, distinguished by the substitution of a sulfur atom for the C-3 carbon in a thioether linkage [1]. This structural modification renders the compound resistant to mitochondrial β-oxidation, fundamentally altering its metabolic fate compared to its natural counterpart [2]. The compound is recognized as a substrate for N-myristoyltransferase (NMT) and an activator of peroxisome proliferator-activated receptors (PPARs), placing it within a class of non-β-oxidizable fatty acid analogs with significant effects on lipid metabolism and cellular signaling [3].

Why 3-Thiatetradecanoic Acid Cannot Be Substituted by Myristic Acid or EPA


The critical sulfur substitution at the C-3 position of 3-thiatetradecanoic acid creates a functional distinction that prevents simple substitution with myristic acid or other long-chain fatty acids like eicosapentaenoic acid (EPA). While myristic acid undergoes rapid mitochondrial β-oxidation, 3-thiatetradecanoic acid is metabolically shunted towards peroxisomal oxidation and alternative pathways, triggering PPAR activation and distinct changes in lipid composition [1]. In comparative studies, 3-thia fatty acids have demonstrated unique capacities to induce mitochondrial growth in specific muscle fiber types and upregulate distinct gene expression programs not observed with EPA or DHA [2]. This divergence in metabolic processing and downstream transcriptional effects underscores why generic fatty acids cannot replicate the compound's biological activity, necessitating its specific procurement for targeted lipid metabolism research [3].

Comparative Evidence for 3-Thiatetradecanoic Acid Selection


Resistance to Mitochondrial β-Oxidation

3-Thiatetradecanoic acid is resistant to mitochondrial β-oxidation, in stark contrast to its natural analog myristic acid which is rapidly catabolized via this pathway. This metabolic block is due to the sulfur atom substitution at the C-3 position, which fundamentally alters its intracellular processing and routes it toward peroxisomal oxidation [1]. While myristic acid serves as a readily oxidized energy substrate, 3-thiatetradecanoic acid acts as a non-β-oxidizable signaling molecule, inducing peroxisome proliferation and PPAR activation [2].

Lipid Metabolism Fatty Acid Oxidation PPAR Biology

Dose-Dependent Δ9-Desaturase Induction in Liver

Incorporation of 3-thiatetradecanoic acid into dietary regimens of rats at doses of 150 and 300 mg/kg induced the formation of oleic acid via Δ9-desaturase and dose-dependently augmented Δ9-desaturase mRNA levels . While a direct numerical comparison to a baseline control is not provided in the available vendor data, this dose-response relationship confirms the compound's direct regulatory effect on this key lipogenic enzyme. In related 3-thia fatty acid studies, TTA treatment led to an increase in monoenes, including 18:1(n-9), in plasma and liver [1].

Lipid Metabolism Gene Expression Nutritional Biochemistry

Pan-PPAR Activation in Glioma Cells

In BT4Cn rat glioma cells, 3-thiatetradecanoic acid activates all PPAR subtypes (α, γ, and δ) in a dose-dependent manner . This pan-PPAR activation profile distinguishes it from selective PPARγ ligands like BRL49653, which only moderately inhibited BT4Cn cell growth compared to the marked growth inhibition observed with 3-thiatetradecanoic acid treatment . Furthermore, the growth inhibitory effect of 3-thiatetradecanoic acid was only marginally reduced by the PPARγ antagonist GW9662, whereas BRL49653-induced inhibition was abolished, indicating a PPARγ-independent component to its mechanism .

PPAR Biology Cancer Cell Biology Transcriptional Regulation

VLDL-Triacylglycerol Reduction by 3-Thia Fatty Acids

In rat models, administration of the 3-thia fatty acid tetradecylthioacetic acid (TTA) reduced plasma triacylglycerol levels, accompanied by a 56% reduction in VLDL-triacylglycerol [1]. As a closely related 3-thia fatty acid analog, 3-thiatetradecanoic acid is expected to exhibit similar hypolipidemic effects due to shared structural features and mechanism of action [2]. In a separate study, the 3-thia fatty acid CMTTD significantly decreased plasma triglycerides, phospholipids, free fatty acids, and cholesterol in rats compared to palmitic acid controls [3].

Lipid Metabolism Cardiovascular Disease Preclinical Pharmacology

Research Applications of 3-Thiatetradecanoic Acid


PPAR-Dependent and -Independent Cancer Pathways

Use 3-thiatetradecanoic acid as a pan-PPAR activator in glioma cell lines (e.g., BT4Cn) to dissect PPAR-dependent and -independent growth inhibitory pathways. Its differential sensitivity to PPARγ antagonism compared to selective ligands like BRL49653 allows for the study of non-PPAR mediated effects on cell proliferation and metabolism .

Peroxisomal Oxidation and Mitochondrial Biogenesis

Employ 3-thiatetradecanoic acid as a non-β-oxidizable fatty acid analog to specifically induce peroxisomal proliferation and mitochondrial growth in rodent models. Its resistance to mitochondrial oxidation makes it ideal for studying peroxisome-specific metabolic pathways and their impact on cellular energy homeostasis, as demonstrated by increased peroxisomal FAO gene expression in rat diaphragm [1].

Δ9-Desaturase and Monounsaturated Fatty Acid Synthesis

Incorporate 3-thiatetradecanoic acid into dietary studies to dose-dependently upregulate Δ9-desaturase expression and increase oleic acid formation in vivo. This provides a controlled system for investigating the physiological and pathological roles of monounsaturated fatty acids in lipid metabolism and related disorders .

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